H-DL-Asp-DL-Tyr-DL-Met-Gly-OH

Description

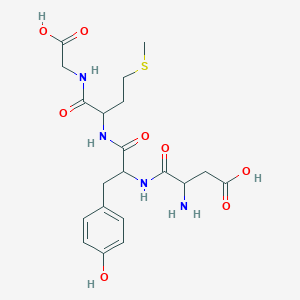

H-DL-Asp-DL-Tyr-DL-Met-Gly-OH is a synthetic tetrapeptide composed of D/L-configured aspartic acid (Asp), tyrosine (Tyr), methionine (Met), and glycine (Gly). Its DL-configuration indicates that each amino acid residue exists as a racemic mixture (equal parts D- and L-enantiomers). This structural ambiguity may influence its biological activity, stability, and interactions with enzymes or receptors.

Properties

IUPAC Name |

3-amino-4-[[1-[[1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O8S/c1-33-7-6-14(19(31)22-10-17(28)29)23-20(32)15(8-11-2-4-12(25)5-3-11)24-18(30)13(21)9-16(26)27/h2-5,13-15,25H,6-10,21H2,1H3,(H,22,31)(H,23,32)(H,24,30)(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZUTQBEOFBSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asp-DL-Tyr-DL-Met-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-DL-Asp-DL-Tyr-DL-Met-Gly-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid side chains can participate in substitution reactions, such as the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.

Scientific Research Applications

H-DL-Asp-DL-Tyr-DL-Met-Gly-OH: has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for potential therapeutic uses, such as in drug development and delivery systems.

Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-DL-Asp-DL-Tyr-DL-Met-Gly-OH depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various molecular pathways. For example, it could act as an inhibitor or activator of specific enzymes, modulating their activity and downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-DL-Asp-DL-Tyr-DL-Met-Gly-OH with structurally or functionally related peptides, focusing on physicochemical properties, stability, and applications.

Structural Analogues

*Calculated based on average isotopic composition. †Estimated for illustrative purposes.

Functional and Stability Comparisons

Protease Resistance :

- This compound contains methionine, a residue prone to oxidation and enzymatic cleavage, unlike H-DL-Pro-OH (proline), which confers rigidity and protease resistance .

- The racemic DL-configuration may reduce target specificity compared to L-configured peptides but enhance metabolic stability in some cases.

Applications :

Notes on Evidence Utilization

Biological Activity

H-DL-Asp-DL-Tyr-DL-Met-Gly-OH is a synthetic peptide composed of both D- and L-amino acids, which significantly influences its biological activity and stability. The unique combination of these amino acids allows for diverse interactions with molecular targets, enhancing its potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural properties, and relevant case studies.

Structural Characteristics

The peptide this compound contains several key structural components:

- Amino Acids : It includes aspartic acid (Asp), tyrosine (Tyr), methionine (Met), and glycine (Gly). The presence of both D- and L-forms contributes to its stability against enzymatic degradation.

- Sulfonation : The sulfonated tyrosine residue enhances solubility and binding affinity to various receptors, influencing its biological functions.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The mechanisms include:

- Receptor Binding : The sulfonated tyrosine enhances the peptide's affinity for certain receptors, potentially modulating signaling pathways involved in neurotransmission and hormone regulation.

- Enzymatic Resistance : The incorporation of D-amino acids increases resistance to proteolytic enzymes, allowing for prolonged biological activity and stability in physiological conditions.

Biological Activities

The compound exhibits a range of biological activities, including:

- Neurotransmission Modulation : By acting as an agonist or antagonist for neurotransmitter receptors, it can influence various physiological processes such as mood regulation and cognitive functions.

- Hormonal Regulation : It may impact hormone signaling pathways, contributing to metabolic regulation and homeostasis.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Neurobiology : Research indicates that peptides similar to this compound can enhance neuronal survival and promote neurogenesis in animal models .

- Dermatology : Investigations into melanin synthesis have shown that peptides can modulate pigmentation processes, suggesting potential applications in skin care products .

- Pharmacology : The compound's ability to interact with G protein-coupled receptors (GPCRs) positions it as a candidate for drug development targeting metabolic disorders .

Case Studies

Several case studies have investigated the effects of this compound:

- A study demonstrated that this peptide could significantly enhance the binding affinity to melanocortin receptors, leading to increased melanin production in cultured melanocytes. This finding suggests its potential use in treatments for skin conditions related to pigmentation disorders .

- Another research effort focused on the peptide's role in modulating insulin secretion via GLP-1 receptor pathways. Results indicated that it could enhance glucose-dependent insulinotropic effects, making it a candidate for diabetes management strategies .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.